Cas no 88694-06-8 (Benzenemethanol,3-hydroxy-a-[(methyl-d3-amino)methyl]-)

Benzenemethanol,3-hydroxy-a-[(methyl-d3-amino)methyl]- structure
88694-06-8 structure
Product Name:Benzenemethanol,3-hydroxy-a-[(methyl-d3-amino)methyl]-
CAS No:88694-06-8
MF:C9H13NO2
MW:167.205022573471
CID:709995
Update Time:2025-07-14

Benzenemethanol,3-hydroxy-a-[(methyl-d3-amino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,3-hydroxy-a-[(methyl-d3-amino)methyl]-
    • (R)-Phenylephrine-d3
    • (aR)-3-Hydroxy-a-[(methyl-d3-amino)methyl]benzenemethanol
    • (R)-Phenylephrine-methyl-d
    • Metaoxedrin-d3
    • m-Methylaminoethanolphenol-d3
    • (aR)-3-Hydroxy-α-[(methyl-d3-amino)methyl]benzenemethanol
    • (R)-Phenylephrine-methyl-d3
    • Inchi: 1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3
    • InChI Key: SONNWYBIRXJNDC-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(O)C=1)(O)CNC([H])([H])[H]

Computed Properties

  • Exact Mass: 170.113
  • Monoisotopic Mass: 170.113
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 52.5A^2

Benzenemethanol,3-hydroxy-a-[(methyl-d3-amino)methyl]- Pricemore >>

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Additional information on Benzenemethanol,3-hydroxy-a-[(methyl-d3-amino)methyl]-

Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- (CAS No. 88694-06-8): An In-Depth Overview

Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- (CAS No. 88694-06-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, 3-hydroxybenzyl alcohol, α-[(methyl-d3-amino)methyl]-, is characterized by its distinctive molecular structure and functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

The molecular formula of Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- is C10H14D3NO2, and it has a molecular weight of approximately 197.29 g/mol. The presence of the hydroxyl group (-OH) at the 3-position of the benzene ring and the amino group (-NH) attached to the methyl group (labeled with deuterium) imparts specific chemical properties that are crucial for its biological interactions.

Recent studies have highlighted the potential of Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- in various therapeutic areas. One notable application is in the development of neuroprotective agents. Research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits significant neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit apoptosis and reduce oxidative stress in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its neuroprotective properties, Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- has also shown potential as an anti-inflammatory agent. A study published in *Pharmacological Research* demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a valuable candidate for the development of new anti-inflammatory drugs for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The unique deuterium labeling in the methyl-d3-amino group of Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- also offers several advantages in drug development. Deuterium substitution can enhance the metabolic stability of a compound, leading to improved pharmacokinetic properties such as increased half-life and reduced clearance. This can result in better therapeutic outcomes with lower dosing frequencies and reduced side effects.

Furthermore, Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- has been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. The presence of the hydroxyl group and the amino group in this compound allows for targeted delivery to specific tissues or cells, enhancing its therapeutic efficacy while minimizing systemic side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- in various therapeutic settings. Preliminary results from phase I trials have shown promising safety profiles with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its full therapeutic potential.

In conclusion, Benzenemethanol, 3-hydroxy-α-[(methyl-d3-amino)methyl]- (CAS No. 88694-06-8) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and functional groups make it an attractive candidate for the development of new drugs targeting neurodegenerative diseases, inflammatory conditions, and other therapeutic areas. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for innovative treatments in the future.

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